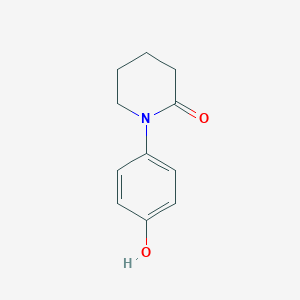

1-(4-羟基苯基)哌啶-2-酮

描述

Synthesis Analysis

Several studies have detailed the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives. For example, Khan et al. (2013) reported the synthesis of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, via a one-pot three-component reaction (Khan et al., 2013). Zheng Jin-hong (2011) designed and synthesized a series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into their NMR characteristics and conformational analysis (Zheng Jin-hong, 2011).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 1-(4-Hydroxyphenyl)piperidin-2-one have been extensively studied. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of similar hydroxy derivatives of hydropyridine, emphasizing the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Research by Dingrong Yang et al. (2009) synthesized derivatives of 1-phenethyl-4-hydroxy piperidinium hydrochloride, exploring their molecular structures and anti-leukemia activity, thereby highlighting some chemical reactions and potential properties of similar compounds (Dingrong Yang et al., 2009).

Physical Properties Analysis

Studies directly analyzing the physical properties of 1-(4-Hydroxyphenyl)piperidin-2-one are limited. However, related research on similar compounds can offer insights. For example, the work by Maryam Fatahpour et al. (2018) on piperidinium analogs might provide useful context in understanding the physical properties of related compounds (Fatahpour et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives have been a focus of several studies. For instance, S. Fatma et al. (2017) synthesized a novel compound with a similar structure and analyzed its molecular geometry, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical properties of such compounds (Fatma et al., 2017).

科学研究应用

抗病毒药物的合成:用于合成SCH 351125,一种CCR5受体拮抗剂,可能用于治疗HIV感染 (Ren et al., 2007)。

NMR光谱指认和构象:1-(4-羟基苯基)哌啶-2-酮衍生物对于NMR光谱指认和研究有机化合物的构象具有用处 (Zheng Jin-hong, 2011)。

对映选择性合成:参与对映选择性合成功能化哌啶-2-酮和羟基化哌啶 (Lam, Murray & Firth, 2005)。

选择性雌激素受体调节剂:包括1-(4-(2-(二烷基氨基)乙氧基)苯基)(2-羟基萘-1-基)甲基)哌啶-4-醇衍生物被探索作为具有细胞毒性对抗乳腺癌细胞的新型选择性雌激素受体调节剂 (Yadav et al., 2011)。

化学和生物研究:其稳定性和分子结构使其适用于各种化学和生物研究背景 (Khan et al., 2013)。

抗菌和抗氧化活性:合成的N-酰基衍生物表现出抗菌、抗氧化活性,并对靶蛋白进行分子对接活性 (Mohanraj & Ponnuswamy, 2017)。

神经保护剂:作为神经保护剂,阻断N-甲基-D-天冬氨酸反应 (Chenard et al., 1995)。

抗氧化和抗微生物潜力:哌啶-4-酮肟酯显示抗氧化和抗微生物性能 (Harini et al., 2014)。

药理应用:使用葡萄糖-尿素深共融溶剂合成的哌啶-4-酮衍生物具有药理学相关性 (Hemalatha & Ilangeswaran, 2020)。

降压活性:一些衍生物显示出降压活性 (Takai et al., 1985)。

阿片受体拮抗剂:N-苯乙基反-3,4-二甲基-4-(3-羟基苯基)哌啶衍生物是μ-阿片受体拮抗剂和有效的μ-激动剂 (Le Bourdonnec et al., 2006)。

胃肠蠕动障碍:用于胃肠蠕动障碍的临床研究 (Zimmerman et al., 1994)。

凋亡诱导和增生抑制:抑制雌二醇诱导的增生并在大鼠子宫诱导凋亡 (Chandra et al., 2011)。

研究化学品:被确认为具有NMDA受体拮抗活性的研究化学品 (McLaughlin et al., 2016); (Elliott et al., 2015)。

NMDA受体拮抗作用:相关化合物Nylidrin是设计亚型选择性NMDA受体抑制剂的引物 (Whittemore et al., 1997)。

合成和构象研究:使用NMR、分子建模和质谱研究 (Csütörtöki等人,2012)。

潜在的医学应用:用于合成非麻醉镇痛药 (Nieduzak & Margolin, 1991)。

抗雌激素效应:展示出强效抗雌激素效应并防止大鼠怀孕 (Kharkwal et al., 2011)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

Piperidine derivatives, including 1-(4-Hydroxyphenyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

1-(4-hydroxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGFQIKPJUHWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470382 | |

| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)piperidin-2-one | |

CAS RN |

79557-03-2 | |

| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)